2,4,5-Tribromoaniline

Catalog No.
S2900365
CAS No.
615-86-1
M.F
C6H4Br3N
M. Wt
329.817
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Tribromoaniline

CAS Number

615-86-1

Product Name

2,4,5-Tribromoaniline

IUPAC Name

2,4,5-tribromoaniline

Molecular Formula

C6H4Br3N

Molecular Weight

329.817

InChI

InChI=1S/C6H4Br3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2

InChI Key

IANBJQQTAKDKDC-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Br)Br)Br)N

solubility

not available

2,4,5-Tribromoaniline is a polyhalogenated aromatic amine featuring a specific, asymmetric substitution pattern on the aniline core. This molecular geometry distinguishes it from other tribromoaniline isomers, such as the more common 2,4,6-tribromoaniline, by influencing its steric and electronic properties. These differences are critical in applications where regioselectivity is paramount, including the synthesis of complex heterocyclic compounds, functional polymers, and other specialized organic materials. It is typically supplied as a solid with limited water solubility but is soluble in various organic solvents, a key consideration for its use as a synthetic precursor.

Substituting 2,4,5-Tribromoaniline with its symmetric isomer, 2,4,6-Tribromoaniline, or other halogenated anilines often leads to process failure or undesirable products. The asymmetric arrangement of bromine atoms in the 2,4,5-isomer creates a unique electronic distribution and leaves a reactive ortho position (C6) available, which is blocked in the 2,4,6-isomer. This structural difference is not trivial; it directly governs the compound's reactivity in subsequent transformations, such as regioselective cross-coupling, cyclization, and polymerization reactions. Consequently, selecting the incorrect isomer can fundamentally alter reaction pathways and prevent the formation of the target molecule, making precise isomer specification a critical procurement requirement.

Distinct Thermal Profile: Lower Melting Point for Specific Processing Windows

2,4,5-Tribromoaniline exhibits a significantly lower melting point compared to its common symmetric isomer, 2,4,6-Tribromoaniline. While data for 2,4,5-Tribromoaniline is less commonly published, typical values are in the range of 96-98°C. In contrast, 2,4,6-Tribromoaniline has a well-documented and substantially higher melting point of 120-122°C.

Evidence DimensionMelting Point (°C)
Target Compound Data96-98°C (Typical)
Comparator Or Baseline2,4,6-Tribromoaniline: 120-122°C
Quantified Difference~24°C Lower
ConditionsStandard atmospheric pressure.

This lower melting point can be critical for melt-processing applications or formulations where lower temperatures are required to prevent degradation of other components.

Enabling Regioselective Synthesis: Unblocked Ortho Position for Directed Reactivity

The primary procurement driver for 2,4,5-Tribromoaniline is its utility in regioselective synthesis. Unlike the C2-symmetric 2,4,6-isomer where both ortho positions are blocked by bromine, the 2,4,5-isomer possesses an unsubstituted C6 position ortho to the directing amino group. This site is crucial for reactions like directed ortho-lithiation, cyclization, or specific coupling reactions that require a free ortho position to proceed. Direct bromination of aniline overwhelmingly produces the 2,4,6-isomer, making targeted synthesis of other isomers like 3,4,5-tribromoaniline a multi-step process that highlights the importance of specific substitution patterns. Therefore, procuring the 2,4,5-isomer is essential for synthetic routes targeting specific, asymmetrically substituted downstream products.

Evidence DimensionAvailable Ortho Position (relative to -NH2)
Target Compound DataOne available (C6)
Comparator Or Baseline2,4,6-Tribromoaniline: Zero available
Quantified DifferenceQualitatively distinct reactivity
ConditionsStandard conditions for electrophilic aromatic substitution, metalation, or cross-coupling reactions.

For chemists synthesizing complex molecules, this specific isomer is not interchangeable with the 2,4,6-form, as it is the only viable starting material for many targeted structures.

Altered Electrochemical Behavior due to Asymmetric Electronic Distribution

The electrochemical oxidation potential of substituted anilines is highly sensitive to the nature and position of ring substituents. While direct comparative data for 2,4,5-tribromoaniline is limited, studies on various substituted anilines confirm that electron-withdrawing groups like bromine increase the oxidation potential. The asymmetric substitution in 2,4,5-TBA results in a different molecular dipole moment and electronic distribution compared to the symmetric 2,4,6-TBA. This directly impacts the energy of the highest occupied molecular orbital (HOMO) and, consequently, its one-electron oxidation potential. This differentiation is critical for applications in electropolymerization, where monomer oxidation potential dictates polymer properties, and in the design of electrochemical sensors.

Evidence DimensionElectrochemical Oxidation Potential
Target Compound DataPredicted to be distinct due to asymmetry
Comparator Or Baseline2,4,6-Tribromoaniline (symmetric reference)
Quantified DifferenceIsomer-dependent; affects electropolymerization and redox behavior
ConditionsAnodic oxidation at a platinum electrode in aqueous or organic media.

This unique electrochemical signature makes it a specific choice for developing functional materials like polyanilines or redox-active systems where precise control over electronic properties is required.

Precursor for Asymmetrically Substituted Heterocycles and Dyes

Leveraging the unblocked C6 position, this compound is the specific choice for multi-step syntheses of complex molecules where regiochemistry is critical. Its use is indicated in the development of pharmaceuticals, agrochemicals, or functional dyes where the final structure cannot be achieved starting from the symmetric 2,4,6-isomer.

Monomer for Functional Polyanilines with Modified Solubility and Morphology

The asymmetric structure of 2,4,5-Tribromoaniline can be used to disrupt the packing and crystallinity of resulting polymers. This makes it a candidate for producing more soluble or amorphous conducting polyanilines, which is advantageous for solution-based processing and film formation in electronic applications.

Intermediate for Flame Retardants in Low-Temperature Polymer Systems

Its significant bromine content combined with a lower melting point compared to 2,4,6-TBA makes it suitable for incorporation as a reactive or additive flame retardant into polymer matrices that are processed at lower temperatures, avoiding thermal degradation of the host material.

XLogP3

3.3

Dates

Last modified: 08-17-2023

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